7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] 7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Brand Name: Vulcanchem
CAS No.: 1425335-36-9
VCID: VC2737820
InChI: InChI=1S/C15H18F3N/c16-15(17,18)12-4-5-13-11(8-12)9-19-10-14(13)6-2-1-3-7-14/h4-5,8,19H,1-3,6-7,9-10H2
SMILES: C1CCC2(CC1)CNCC3=C2C=CC(=C3)C(F)(F)F
Molecular Formula: C15H18F3N
Molecular Weight: 269.3 g/mol

7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]

CAS No.: 1425335-36-9

Cat. No.: VC2737820

Molecular Formula: C15H18F3N

Molecular Weight: 269.3 g/mol

* For research use only. Not for human or veterinary use.

7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] - 1425335-36-9

Specification

CAS No. 1425335-36-9
Molecular Formula C15H18F3N
Molecular Weight 269.3 g/mol
IUPAC Name 7-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane]
Standard InChI InChI=1S/C15H18F3N/c16-15(17,18)12-4-5-13-11(8-12)9-19-10-14(13)6-2-1-3-7-14/h4-5,8,19H,1-3,6-7,9-10H2
Standard InChI Key VEIHWZUVVXQSBG-UHFFFAOYSA-N
SMILES C1CCC2(CC1)CNCC3=C2C=CC(=C3)C(F)(F)F
Canonical SMILES C1CCC2(CC1)CNCC3=C2C=CC(=C3)C(F)(F)F

Introduction

Synthesis Methods

The synthesis of spirocyclic compounds often involves multi-step reactions, including ring-forming reactions and functional group modifications. For compounds similar to 7'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline], synthesis might involve:

  • Cycloaddition Reactions: These are common for forming the spirocyclic core.

  • Trifluoromethylation: This step introduces the trifluoromethyl group, often using reagents like trifluoromethyl iodide or trifluoromethyl copper.

Biological Activity

Spirocyclic compounds, including those with trifluoromethyl groups, have been explored for their biological activities, such as antimicrobial and anticancer properties. The presence of a trifluoromethyl group can enhance lipophilicity and metabolic stability, potentially improving bioavailability.

Compound TypeBiological Activity
Quinoline DerivativesAntimicrobial, anticancer
Isoquinoline DerivativesPotential for neuroprotective effects
Spirocyclic CompoundsVaried activities depending on substituents

Research Findings and Future Directions

While specific research findings on 7'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] are not available, studies on similar compounds suggest potential applications in medicinal chemistry. Future research could focus on synthesizing this compound and evaluating its biological activities, particularly in areas like antimicrobial resistance or cancer therapy.

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